molecular formula C26H30Na2O9 B1197321 Estriol sodium succinate CAS No. 113-22-4

Estriol sodium succinate

Numéro de catalogue: B1197321
Numéro CAS: 113-22-4
Poids moléculaire: 532.5 g/mol
Clé InChI: WHMFJWUAHROXHB-KQAQVGESSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estriol sodium succinate is a useful research compound. Its molecular formula is C26H30Na2O9 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Uses

Hormone Replacement Therapy
Estriol sodium succinate is employed in the treatment of menopausal symptoms such as:

  • Hot Flashes : Clinical studies indicate significant relief from vasomotor symptoms.
  • Vaginal Atrophy : It is effective in alleviating dryness and discomfort associated with vaginal atrophy.
  • Osteoporosis Prevention : this compound has been shown to help maintain bone density in postmenopausal women, reducing the risk of osteoporosis .

Dosage Forms
The compound is available in various forms, including:

Formulation TypeDosage
Oral Tablets2 mg, 4 mg
Vaginal Cream0.1%
Injectable Solution20 mg vial

Pharmacological Profile

This compound acts as a prodrug that is converted to estriol in the liver. It is characterized by a slower absorption rate compared to other estrogens, making it a longer-acting option for estrogen therapy. The pharmacokinetics reveal that after a single oral dose, peak estriol levels are reached within 12 hours, with continued administration leading to increased plasma levels .

Clinical Studies

A notable five-year prospective study involving 911 menopausal women demonstrated the efficacy of this compound in managing climacteric complaints. The study found:

  • Effectiveness : Significant improvement in menopausal symptoms with minimal side effects.
  • Safety Profile : Rare serious side effects were reported, including isolated cases of thrombosis and cancers, which were not definitively linked to the treatment .

Another study explored its potential in treating autoimmune conditions like multiple sclerosis, although development for this indication was eventually halted due to insufficient effectiveness .

Additional Applications

Topical Use for Skin Health
Recent research has investigated the use of this compound in topical formulations aimed at enhancing skin quality and reducing signs of aging. A clinical study assessed a 0.3% estriol topical cream's efficacy, indicating promising results for facial rejuvenation .

Intravaginal Administration
For treating atrophic vaginitis, this compound can be administered intravaginally, providing localized relief from symptoms without systemic effects. The typical dosage ranges from 0.5 mg to 2 mg daily .

Case Studies and Research Findings

  • Menopausal Symptom Relief : A five-year study showed that patients experienced significant relief from hot flashes and vaginal dryness with daily doses ranging from 2 to 12 mg of this compound.
  • Bone Health Improvement : Research indicated that estrogen replacement therapy with estriol significantly improved bone mineral density and endothelial function in elderly women over a 30-week period .
  • Autoimmune Disease Potential : Initial trials indicated potential benefits for patients with relapsing forms of multiple sclerosis, although further research is needed to validate these findings .

Propriétés

Numéro CAS

113-22-4

Formule moléculaire

C26H30Na2O9

Poids moléculaire

532.5 g/mol

Nom IUPAC

disodium;4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxylatopropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoate

InChI

InChI=1S/C26H32O9.2Na/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31;;/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t17-,18-,19+,20-,25+,26+;;/m1../s1

Clé InChI

WHMFJWUAHROXHB-KQAQVGESSA-L

SMILES

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+]

SMILES isomérique

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+]

SMILES canonique

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+]

Numéros CAS associés

514-68-1 (Parent)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.